N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide
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Overview
Description
N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide is a complex organic compound that features a unique combination of thiazole, triazole, and fluorene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, which are then coupled with a fluorene derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Research: The compound can serve as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies
Mechanism of Action
The mechanism of action of N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide apart is its combination of thiazole, triazole, and fluorene moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H20N4O2S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C24H20N4O2S2/c1-15-14-28-23(25-26-24(28)31-15)17-6-4-7-19(12-17)27-32(29,30)20-9-10-22-18(13-20)11-16-5-2-3-8-21(16)22/h2-10,12-13,15,27H,11,14H2,1H3 |
InChI Key |
PPBUHIOOWIVLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
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